

TDRL-551: A Targeted Approach to Disrupting DNA Repair in Cancer Therapy

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Compound of Interest

Compound Name: TDRL-551

Cat. No.: B15586761

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An In-depth Technical Guide on the Therapeutic Target and Mechanism of Action

This technical guide provides a comprehensive overview of the therapeutic target and mechanism of action of **TDRL-551**, a novel small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the field of oncology and DNA damage response pathways. This document details the molecular target of **TDRL-551**, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Executive Summary

TDRL-551 is a potent small molecule inhibitor that targets Replication Protein A (RPA), a critical component of the DNA damage response (DDR) network. By directly binding to RPA, **TDRL-551** allosterically inhibits the interaction between RPA and single-stranded DNA (ssDNA). This disruption of the RPA-ssDNA complex compromises essential cellular processes such as DNA replication and repair, leading to increased efficacy of DNA-damaging chemotherapeutic agents. Preclinical studies have demonstrated that **TDRL-551** exhibits single-agent anti-cancer activity and synergizes with platinum-based therapies in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.

The Therapeutic Target: Replication Protein A (RPA)

RPA is a heterotrimeric protein complex composed of RPA70, RPA32, and RPA14 subunits. It is the major eukaryotic ssDNA-binding protein and plays a pivotal role in a multitude of DNA

metabolic pathways, including:

- DNA Replication: RPA binds to and stabilizes unwound ssDNA at the replication fork, preventing re-annealing and protecting it from nuclease attack.
- DNA Repair: RPA is a key player in several DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR). In these pathways, it recognizes and binds to ssDNA intermediates, acting as a scaffold to recruit downstream repair factors.
- DNA Damage Checkpoint Activation: The binding of RPA to ssDNA at sites of DNA damage is a crucial signal for the activation of the ATR-dependent cell cycle checkpoint, which halts cell cycle progression to allow time for repair.

Given its central role in maintaining genomic stability, RPA is an attractive therapeutic target in oncology. Cancer cells, which often have a high replicative rate and defects in other DNA repair pathways, are particularly dependent on RPA for survival.

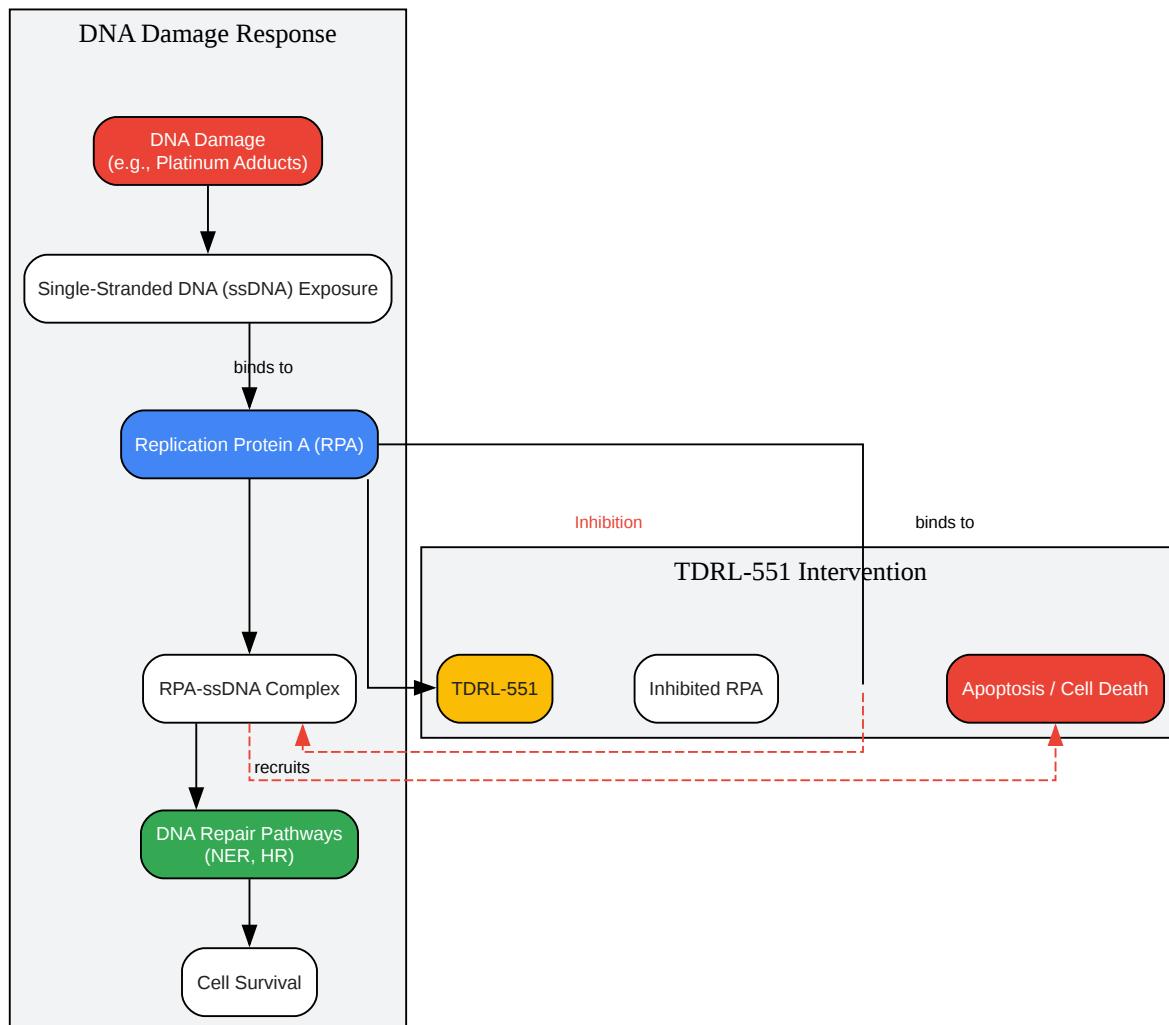
Mechanism of Action of **TDRL-551**

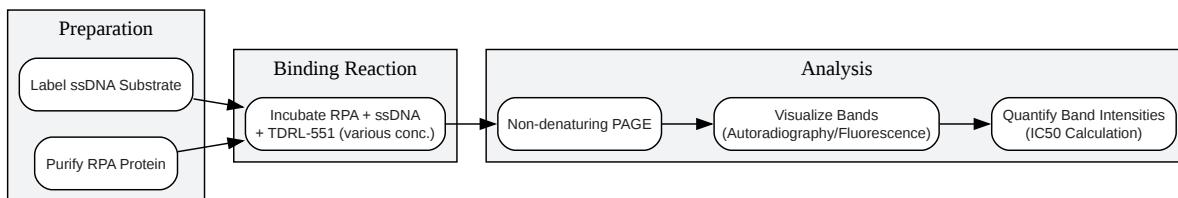
TDRL-551 functions as a direct inhibitor of the RPA-ssDNA interaction. Unlike DNA intercalating agents, **TDRL-551** does not bind to DNA. Instead, it binds directly to the RPA protein complex, specifically targeting the DNA binding domains A and B (DBD-A and DBD-B) within the RPA70 subunit. This binding event induces a conformational change in RPA that prevents it from effectively binding to ssDNA.

The inhibition of the RPA-ssDNA interaction by **TDRL-551** has several downstream consequences that contribute to its anti-cancer effects:

- Impairment of DNA Repair: By preventing RPA from binding to ssDNA intermediates, **TDRL-551** inhibits both NER and HR pathways. This sensitizes cancer cells to DNA-damaging agents like platinum-based chemotherapy, which create DNA adducts that would normally be repaired by these pathways.^[1]
- Induction of Replication Stress: In cancer cells, which are already under a high degree of replication stress, the inhibition of RPA's function at the replication fork can lead to fork collapse and the generation of lethal double-strand breaks.

- Synergy with Chemotherapy: **TDRL-551** has been shown to act synergistically with platinum-based drugs and other DNA-damaging agents.[\[1\]](#) By crippling the cell's ability to repair the damage inflicted by these agents, **TDRL-551** significantly enhances their cytotoxic effects.[\[1\]](#)





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References

- 1. Targeting DNA repair mechanisms in cancer therapy: the role of small molecule DNA repair inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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